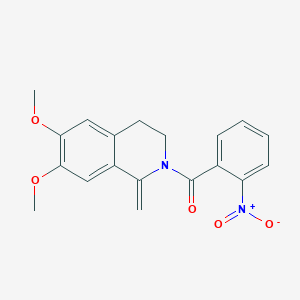
5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide, also known as ACPD, is a chemical compound that belongs to the pyrazole family. It is a white crystalline powder that is soluble in organic solvents. ACPD has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide acts as an agonist of the mGluR, which is a class of receptors that modulate the release of neurotransmitters in the brain. When 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide binds to the mGluR, it activates a signaling cascade that leads to the release of intracellular messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). These messengers then activate downstream signaling pathways that modulate the release of neurotransmitters such as glutamate. 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has been shown to enhance the release of glutamate in the hippocampus, which is a region of the brain that is important for learning and memory.
Biochemical and Physiological Effects
5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in the brain. It enhances the release of glutamate in the hippocampus, which is a region of the brain that is important for learning and memory. 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has also been shown to modulate the release of other neurotransmitters such as dopamine and acetylcholine. In addition, 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has been shown to have neuroprotective effects, which may be attributed to its ability to modulate the release of neurotransmitters.
实验室实验的优点和局限性
5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has several advantages for lab experiments. It is a potent agonist of the mGluR, which makes it a useful tool for investigating the role of glutamate in synaptic plasticity and memory formation. 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide is also relatively stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has some limitations as well. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide may have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide. One potential direction is to investigate the role of 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide in other regions of the brain, such as the prefrontal cortex, which is important for executive function and decision-making. Another potential direction is to investigate the potential therapeutic applications of 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide, such as in the treatment of neurodegenerative disorders like Alzheimer's disease. Finally, future research could focus on developing more potent and selective agonists of the mGluR, which may have greater utility as tools for scientific research and potential therapeutic agents.
合成方法
The synthesis of 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide involves the reaction of 2-chlorobenzoyl chloride with dipropylamine, followed by the addition of acetic anhydride and pyrazole. The resulting product is then purified by recrystallization. The purity of the final product is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It is a potent agonist of the metabotropic glutamate receptor (mGluR), which is a G protein-coupled receptor that modulates the release of neurotransmitters in the brain. 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has been shown to enhance the release of glutamate in the hippocampus, which is a region of the brain that is important for learning and memory. This property of 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has been exploited in various studies to investigate the role of glutamate in synaptic plasticity and memory formation.
属性
分子式 |
C18H23ClN4O2 |
|---|---|
分子量 |
362.9 g/mol |
IUPAC 名称 |
5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H23ClN4O2/c1-4-10-22(11-5-2)18(25)14-12-20-23(17(14)21-13(3)24)16-9-7-6-8-15(16)19/h6-9,12H,4-5,10-11H2,1-3H3,(H,21,24) |
InChI 键 |
NNTSLHGUBQMHHA-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)NC(=O)C |
规范 SMILES |
CCCN(CCC)C(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)
![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)


![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B289138.png)





![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)
![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)
